molecular formula C6H9K6O15P3 B1146029 D-Myo-inositol 1,3,4-triphosphate hexapotassium salt CAS No. 140385-74-6

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt

Cat. No.: B1146029
CAS No.: 140385-74-6
M. Wt: 648.64
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Description

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt: is a chemical compound with the molecular formula C6H9O15P3K6 and a molecular weight of 648.64 g/mol . It is a derivative of inositol phosphate and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling pathways, particularly those related to calcium ion mobilization.

Mechanism of Action

Target of Action

The primary target of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a type of calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .

Mode of Action

This compound, also known as Ins(1,3,4)P3, binds to the InsP3R . This binding event triggers the opening of the calcium channels on the ER membrane . As a result, calcium ions (Ca2+) are released from the ER into the cytoplasm .

Biochemical Pathways

The release of Ca2+ ions into the cytoplasm triggers a cascade of intracellular events. This is part of the phosphoinositide pathway, where the compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in cytosolic Ca2+ concentration can activate various enzymes, influence cell signaling pathways, and regulate many cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding.

Result of Action

The release of Ca2+ ions into the cytoplasm has multiple effects at the molecular and cellular levels. It can regulate various cellular processes such as cell division, cell growth, apoptosis, and other signal transduction pathways . The specific effects would depend on the cell type and the physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • D-Myo-inositol 1,4,5-triphosphate hexapotassium salt
  • D-Myo-inositol 1,3,4,5-tetrakisphosphate
  • D-Myo-inositol 1,4,5-trisphosphate trisodium salt

Comparison: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. This unique structure allows it to interact with different receptors and signaling pathways compared to its analogs . For example, D-Myo-inositol 1,4,5-triphosphate is primarily involved in calcium release, while D-Myo-inositol 1,3,4,5-tetrakisphosphate has additional roles in cellular signaling .

Properties

IUPAC Name

hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPWCOAGWTTEN-JQLBQNGOSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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